1,12-Dodecanediol dimethacrylate

概要

説明

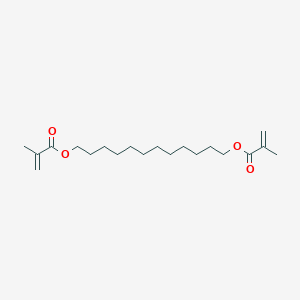

1.1 Chemical Structure and Properties 1,12-Dodecanediol dimethacrylate (DoDDMA) is a bifunctional methacrylate monomer with the molecular formula C₂₀H₃₄O₄ and a molecular weight of 338.49 g/mol . Its structure consists of a 12-carbon diol backbone esterified with methacrylic acid groups at both termini. Key physical properties include:

- Density: 0.95 g/cm³

- Boiling Point: >250°C

- Refractive Index: 1.459–1.463

- Viscosity: Low viscosity compared to aromatic dimethacrylates like Bis-GMA .

1.2 Synthesis DoDDMA is synthesized via esterification of 1,12-dodecanediol with methacrylic acid in the presence of catalysts or through transesterification reactions . Stabilizers such as MEHQ (4-methoxyphenol) are often added to inhibit premature polymerization .

準備方法

1,12-Dodecanediol dimethacrylate is typically synthesized through an esterification reaction. The process involves reacting 1,12-dodecanediol with methacrylic acid in the presence of an esterification catalyst under appropriate reaction conditions . The reaction is as follows:

1,12-Dodecanediol+Methacrylic acid→1,12-Dodecanediol dimethacrylate+Water

In industrial production, this reaction is often carried out in a solvent to facilitate the removal of water and drive the reaction to completion. The product is then purified through distillation or other separation techniques to obtain high-purity this compound .

化学反応の分析

1,12-Dodecanediol dimethacrylate primarily undergoes polymerization reactions. It is a monomer that can participate in free radical polymerization, leading to the formation of cross-linked polymers. Common reagents used in these reactions include initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN), which generate free radicals to initiate the polymerization process .

The major product formed from these reactions is a cross-linked polymer network, which can be used in various applications such as coatings, adhesives, and dental materials .

科学的研究の応用

Biomaterials and Dental Applications

DDDMA is extensively used in the field of biomaterials and dentistry due to its hydrophobic nature and ability to enhance the mechanical properties of polymer matrices.

- Sealants and Composites : Research has demonstrated that incorporating DDDMA into dental sealants significantly improves their physical and mechanical properties. A study evaluated the effects of different concentrations of DDDMA in experimental sealants, measuring parameters such as degree of conversion (DC), water sorption (WS), water solubility (WSB), color stability (ΔE), and micro-shear bond strength (μSBS). Results indicated that higher concentrations of DDDMA led to improved mechanical properties and lower water sorption rates, making them suitable for long-term dental applications .

- Curing Characteristics : DDDMA also contributes to faster curing times in resin-based composites, which is critical for clinical efficiency. Its incorporation into formulations allows for effective light curing, enhancing the overall performance of dental materials .

Coatings and Adhesives

The application of DDDMA extends to coatings and adhesives where its flexibility and hydrophobicity are beneficial.

- Coatings : DDDMA is used in formulating coatings that require durability and resistance to environmental factors. Its hydrophobic backbone increases molecular mobility, allowing for better film formation and adhesion properties .

- Adhesives : In adhesive formulations, DDDMA enhances bonding strength and flexibility, making it ideal for various industrial applications. Its ability to cure rapidly under UV light further supports its use in fast-paced manufacturing environments .

Phase Change Material (PCM)

Recent studies have explored the potential of DDDMA as a phase change material for thermal energy storage.

- Thermal Properties : Research indicates that 1,12-Dodecanediol exhibits favorable phase change temperatures (80–76 °C) and enthalpies (238–237 J/g) suitable for energy storage applications. Its thermal stability (first degradation temperature at 220 °C) positions it as a viable candidate among organic PCMs . This property is particularly useful in applications requiring temperature regulation.

- Experimental Sealants Study : A study evaluated several experimental sealants with varying concentrations of DDDMA. The results showed that sealants with higher DDDMA content exhibited superior mechanical properties compared to commercial alternatives .

- Thermal Energy Storage : Another study assessed DDDMA's effectiveness as a PCM, noting its advantageous thermal properties that could be leveraged in sustainable energy solutions .

作用機序

The primary mechanism of action for 1,12-dodecanediol dimethacrylate involves free radical polymerization. The methacrylate groups in the compound undergo polymerization in the presence of free radicals, leading to the formation of a cross-linked polymer network. This process involves the following steps:

Initiation: Free radicals are generated from initiators such as benzoyl peroxide or AIBN.

Propagation: The free radicals react with the methacrylate groups, forming polymer chains.

Termination: The polymerization process is terminated when two free radicals combine, forming a stable polymer network.

類似化合物との比較

Comparison with Similar Dimethacrylate Compounds

Dimethacrylates vary in backbone length, functional groups, and applications. Below is a comparative analysis of DoDDMA with structurally analogous compounds:

Table 1: Key Properties of Dimethacrylates

Structural and Functional Differences

Backbone Length :

Functional Groups :

Performance in Polymerization

- DoDDMA produces polymers with lower shrinkage and higher solvent resistance compared to TEGDMA, as evidenced by its stability in ethanol-water mixtures after 30 days .

- In TBRT polymerization, DoDDMA generates hyperbranched polyesters with controlled molecular weights, unlike methacrylates with shorter backbones .

Research Findings and Trends

- Dental Composites : DoDDMA-containing resins exhibit superior surface hardness (Vickers hardness: 45–50 VHN) after solvent exposure compared to TEGDMA-based materials .

- Chromatography : DoDDMA’s long-chain structure improves phase separation during polymerization, enhancing column porosity and separation efficiency for small molecules .

- Emerging Uses : DoDDMA is being explored in 3D-printable resins and drug-delivery systems due to its tunable hydrophobicity .

生物活性

1,12-Dodecanediol dimethacrylate (DDDMA) is a hydrophobic monomer widely used in dental materials and biomaterials due to its favorable properties. This article synthesizes various research findings on the biological activity of DDDMA, focusing on its cytotoxicity, mechanical properties, and applications in dental composites and sealants.

DDDMA is a dimethacrylate monomer characterized by its long hydrophobic alkyl chain, which enhances its compatibility with various polymer matrices. Its primary applications include:

- Dental Composites : Used to improve the mechanical strength and durability of dental restorations.

- Sealants : Enhances the properties of surface sealants used in preventive dentistry.

- Biomaterials : Employed in various biomedical applications due to its biocompatibility.

Cytotoxicity Studies

Cytotoxicity is a critical factor in evaluating the safety of materials used in medical and dental applications. Several studies have assessed the cytotoxic effects of DDDMA:

- Cytotoxicity Assessment : Research comparing DDDMA with other monomers indicated that DDDMA exhibits lower cytotoxicity than triethylene glycol dimethacrylate (TEGDMA). For instance, one study using L929 fibroblast cells showed that exposure to DDDMA resulted in reduced cell viability but was less toxic than TEGDMA .

- Mechanisms of Toxicity : The mechanisms underlying the cytotoxic effects of DDDMA involve oxidative stress and apoptosis pathways. Studies indicate that exposure to certain concentrations can lead to increased reactive oxygen species (ROS) production, which damages cellular components .

Mechanical Properties

The incorporation of DDDMA into polymer systems significantly influences their mechanical properties:

- Degree of Conversion (DC) : The degree of conversion for experimental sealants containing varying percentages of DDDMA was studied. Results showed that higher concentrations of DDDMA led to improved DC, which is crucial for the material's performance .

- Water Sorption and Solubility : The hydrophobic nature of DDDMA contributes to lower water sorption and solubility rates compared to more hydrophilic monomers. This property enhances the longevity and stability of dental materials in moist environments .

Case Study 1: Influence on Dental Composites

A study evaluated the effect of DDDMA on the physical and mechanical properties of bulk-fill resin composites. It was found that composites with higher DDDMA content exhibited superior mechanical strength and lower cytotoxicity compared to conventional composites. The study utilized various assays, including MTT and LDH assays, to quantify cell viability and metabolic activity after exposure to these materials .

Case Study 2: Sealants Performance

In another investigation focusing on experimental surface sealants incorporating DDDMA, researchers found that sealants with a balanced ratio of DDDMA demonstrated optimal micro-shear bond strength (μSBS) and color stability. These findings suggest that DDDMA not only improves mechanical properties but also enhances aesthetic qualities, making it suitable for clinical applications .

Summary of Research Findings

| Property | Findings |

|---|---|

| Cytotoxicity | Lower than TEGDMA; induces oxidative stress at high concentrations |

| Degree of Conversion | Ranges from 54.02% to 94.59% depending on formulation |

| Water Sorption | Lower compared to hydrophilic monomers |

| Mechanical Strength | Enhanced with higher concentrations of DDDMA |

| Bond Strength | Improved μSBS in sealants containing optimal ratios of DDDMA |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 1,12-Dodecanediol dimethacrylate, and how do reaction conditions influence purity and yield?

DDDMA is synthesized via esterification of 1,12-dodecanediol with methacrylic acid derivatives. Evidence indicates that ester exchange reactions, catalyzed by acid or base agents under controlled temperatures (typically 60–80°C), are common . Key factors include:

- Catalyst selection : Strong acids (e.g., sulfuric acid) or enzyme-based catalysts may affect reaction efficiency and byproduct formation.

- Solvent systems : Anhydrous conditions are critical to prevent hydrolysis of methacrylate groups.

- Inhibitors : Stabilizers like MEHQ (≤200 ppm) are added to prevent premature polymerization during synthesis .

Methodological Tip : Monitor reaction progress via FT-IR for ester carbonyl (~1720 cm⁻¹) and methacrylate C=C (~1630 cm⁻¹) peaks. Purify via vacuum distillation or column chromatography to achieve >93% purity .

Q. What physicochemical properties make DDDMA suitable for polymer networks in biomedical applications?

DDDMA’s long aliphatic chain (C12) contributes to:

- Low viscosity (~50–100 mPa·s), enabling facile mixing with other monomers .

- Hydrophobicity , reducing water sorption in dental resins compared to shorter-chain dimethacrylates (e.g., TEGDMA) .

- Flexibility : The C12 spacer lowers crosslink density, enhancing polymer chain mobility and reducing brittleness .

Application Example : In dental sealants, DDDMA improves fracture resistance while maintaining low polymerization shrinkage (~3–5% volumetric shrinkage) .

Advanced Research Questions

Q. How does the alkyl chain length of diol-based dimethacrylates influence chromatographic performance in monolithic columns?

DDDMA’s C12 chain enhances pore structure and surface area in reversed-phase liquid chromatography columns. Comparative studies show:

Q. How can contradictory findings on DDDMA’s mechanical performance in dental composites be resolved?

Studies report conflicting data on DDDMA’s flexural strength (50–120 MPa) and shrinkage stress (1.5–3.0 MPa). Key variables include:

- Curing protocols : Dual-cure systems (light + chemical initiation) reduce residual stress vs. rapid light-curing .

- Co-monomer ratios : Blending DDDMA with rigid monomers (e.g., UDMA or Bis-GMA) balances flexibility and strength .

Data Contradiction Analysis : - High shrinkage in early studies may stem from incomplete conversion; use Raman spectroscopy to quantify DC% (aim for >75%) .

- Mechanical discrepancies arise from testing standards (e.g., ISO 4049 vs. non-standardized methods).

Q. What strategies optimize DDDMA’s hydrophobic efficacy in moisture-resistant coatings?

While DDDMA reduces water uptake in polymers, its efficacy depends on:

- Network architecture : Crosslink density (CLD) inversely correlates with water diffusion. Use nanoindentation to measure CLD .

- Additive synergy : Combine with fluorine-containing monomers (e.g., TFEMA) to enhance hydrophobicity (contact angle >100°) .

Methodological Pitfall : Avoid excessive DDDMA (>30 wt%), which may phase-separate during curing, compromising adhesion .

Q. Methodological Tables

Table 1. Key Parameters for DDDMA-Based Polymer Characterization

特性

IUPAC Name |

12-(2-methylprop-2-enoyloxy)dodecyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O4/c1-17(2)19(21)23-15-13-11-9-7-5-6-8-10-12-14-16-24-20(22)18(3)4/h1,3,5-16H2,2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYQASEVIBPSPMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCCCCCCCCCCCOC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

121150-60-5 | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1′-(1,12-dodecanediyl) ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121150-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID501015491 | |

| Record name | 1,12-Dodecanediyl bismethacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501015491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(1,12-dodecanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

72829-09-5 | |

| Record name | 1,12-Dodecanediol dimethacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72829-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(1,12-dodecanediyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072829095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(1,12-dodecanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,12-Dodecanediyl bismethacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501015491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,12-dodecanediyl bismethacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.888 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。